molecular formula C6H14N2O2 B8604314 6-Amino-4-azahexanoic acid methyl ester

6-Amino-4-azahexanoic acid methyl ester

Cat. No. B8604314
M. Wt: 146.19 g/mol
InChI Key: HJBAJYUJRZGNGI-UHFFFAOYSA-N
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Patent
US04600535

Procedure details

Methyl acrylate (344 g, 4.0 moles) was added dropwise into neat ethylenediamine (240 g, 4.0 moles) while stirring. Addition was conducted at such a rate that the reaction temperature did not exceed 45° C. Addition time was 4.0 hours. The crude colorless product, N-(2-aminoethyl)-β-alanine methyl ester (580 g), was dissolved in deionized water to give a concentration of about 25 weight percent. Allowing the solution to stand at room temperature for 2-3 days caused a white solid product to slowly precipitate. The product was obtained as a fine white powder, m.p. 198° C.-199° C. Spectral analysis confirmed the product's structure as
Quantity
344 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
580 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5]C)(=O)[CH:2]=[CH2:3].[CH2:7]([NH2:10])[CH2:8][NH2:9].C[O:12][C:13](=O)[CH2:14][CH2:15][NH:16][CH2:17][CH2:18][NH2:19]>O>[NH:9]1[CH2:3][CH2:2][C:1](=[O:5])[NH:19][CH2:18][CH2:17][NH:16][CH2:15][CH2:14][C:13](=[O:12])[NH:10][CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
344 g
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
240 g
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
580 g
Type
reactant
Smiles
COC(CCNCCN)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Addition
CUSTOM
Type
CUSTOM
Details
did not exceed 45° C
ADDITION
Type
ADDITION
Details
Addition time
CUSTOM
Type
CUSTOM
Details
to give a concentration of about 25 weight percent
WAIT
Type
WAIT
Details
to stand at room temperature for 2-3 days
Duration
2.5 (± 0.5) d
CUSTOM
Type
CUSTOM
Details
to slowly precipitate
CUSTOM
Type
CUSTOM
Details
The product was obtained as a fine white powder, m.p. 198° C.-199° C

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
N1CCNC(CCNCCNC(CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.